2-IODO-1H-INDOLE-5-CARBONITRILE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-9-4-7-3-6(5-11)1-2-8(7)12-9/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDIZSYEDIWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization Strategies and Analogue Synthesis Based on 2 Iodo 1h Indole 5 Carbonitrile Scaffold
Design Principles for Novel 1H-Indole-5-Carbonitrile Derivatives
The design of new molecules based on the 1H-indole-5-carbonitrile scaffold is guided by several key principles aimed at optimizing biological activity, selectivity, and physicochemical properties. The 2-cyanoindole unit is a fundamental building block for creating a variety of substituted indoles and fused polycyclic systems. mdpi.commdpi.com The strategic placement of substituents is crucial for developing new molecules with significant biological potential. mdpi.com
A primary design strategy involves leveraging the C2-iodo group as a handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. mdpi.comnih.gov This approach enables the systematic exploration of the chemical space around the indole (B1671886) core.
Another core principle is the modulation of electronic properties. The nitrile group at C5 is a strong electron-withdrawing group, influencing the reactivity of the entire indole ring system. Designers often retain this group to interact with specific biological targets or fine-tune the electronic characteristics of the molecule. Modifications frequently focus on the N1 position of the indole, where the introduction of various substituents (e.g., alkyl, benzyl, sulfonyl groups) can significantly alter the molecule's steric profile and hydrogen-bonding capabilities, which is critical for receptor binding. google.comnih.gov
Furthermore, structure-activity relationship (SAR) studies guide the rational design of new analogues. By systematically altering substituents at different positions (C2, N1, and the benzene (B151609) ring) and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features. For instance, SAR studies on related indole carboxamides have shown that small alkyl groups at C3 and specific halogen substitutions at C5 can enhance potency at cannabinoid receptors, providing a design blueprint for new modulators. nih.gov
Synthesis of Fused Heterocyclic Systems Utilizing the Indole-Nitrile Scaffold
The inherent reactivity of the 2-iodo-1H-indole-5-carbonitrile scaffold makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. These larger, polycyclic structures are of great interest due to their presence in natural products and their potential as novel therapeutic agents.
A powerful strategy for constructing fused rings is through intramolecular cyclization reactions. For example, a 2-(2-bromoaryl)-1-aryl-1H-indole, generated in one pot via copper catalysis, can undergo a subsequent palladium-catalyzed intramolecular direct C(sp²)-H arylation to form indolo[1,2-f]phenanthridines. organic-chemistry.org This demonstrates how the indole scaffold can be elaborated into intricate, multi-ring architectures.
Tandem reactions starting from electrophilic indoles provide another efficient route to fused systems. The reaction of 3-nitroindoles with pyridinium (B92312) ylides can generate polysubstituted indolizines. acs.org These indolizine (B1195054) products contain functionalizable C-H bonds that can be targeted in subsequent palladium-mediated C-H activation/functionalization steps to create even more complex fused N-heterocycles, such as 6H-indeno-indolizine and indolizino[2,1-b]indoles. acs.org
The 2-cyanoindole moiety itself is a recognized precursor for building indole-fused polycycles. mdpi.commdpi.com Multi-component reactions are particularly effective in this regard. For instance, spiroxindole pyrazole-fused 2-amino-4H-pyran-3-carbonitriles can be synthesized through a one-pot, four-component reaction involving isatins, malononitrile, hydrazine (B178648) hydrate, and diethyl oxaloacetate. ipb.pt Such methods allow for the rapid assembly of complex heterocyclic frameworks from simple starting materials, utilizing the inherent reactivity of the indole-nitrile motif.
Preparation of Advanced Poly-functionalized Indole Architectures
The this compound scaffold is exceptionally well-suited for creating advanced indole architectures bearing multiple functional groups. The distinct reactivity of the C2-iodo group and other positions on the indole ring allows for sequential and site-selective modifications.
Palladium-catalyzed cross-coupling reactions are the cornerstone for poly-functionalization. The C2-iodo position readily participates in a wide array of these transformations.
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents at the C2 position.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters attaches aryl or vinyl groups.
Heck Coupling: Reaction with alkenes results in C2-alkenylated indoles.
Stille Coupling: Reaction with organostannanes provides another route for C-C bond formation.
These reactions have been successfully applied to 3-iodo-1H-indole-2-carbonitriles to produce a variety of di-, tri-, and tetra-substituted indole derivatives, showcasing the power of this methodology for generating molecular diversity. mdpi.comnih.gov
Beyond the C2 position, the indole nitrogen (N1) and the benzene ring offer further sites for functionalization. The N-H bond can be readily substituted through alkylation or arylation reactions. For example, treatment with sodium hydride followed by an alkyl halide (like propargyl bromide) installs an N-substituent, which can then undergo further reactions. mdpi.com The benzene portion of the indole can be modified using electrophilic aromatic substitution, although the directing effects of the existing nitrile and pyrrole (B145914) ring must be considered. A general and scalable synthesis of polysubstituted indoles has been developed that tolerates a diverse range of substituents on the benzene ring, leading to variously functionalized indole-3-carboxylates. mdpi.com
The following table summarizes key reactions for producing poly-functionalized indoles from iodo-indole precursors.
| Reaction Type | Reactant | Position Modified | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | C2/C3 | Alkynyl | mdpi.comnih.gov |
| Suzuki-Miyaura Coupling | Boronic Acid | C2/C3 | Aryl/Vinyl | mdpi.comnih.gov |
| Heck Coupling | Alkene | C2/C3 | Alkenyl | mdpi.comnih.gov |
| Stille Coupling | Organostannane | C2/C3 | Aryl/Alkyl | mdpi.comnih.gov |
| N-Alkylation | Alkyl Halide | N1 | N-Alkyl | mdpi.com |
Generation of Indole-Based Oligomers and Polymeric Structures
The synthesis of well-defined indole-based oligomers and polymers is a growing field of interest, particularly for developing novel biomaterials and organic electronics. The this compound scaffold, with its defined point of reactivity, is a potential monomer for such constructions.
An iterative chain growth (ICG) strategy using Suzuki-Miyaura coupling has been effectively employed to create poly-substituted indole oligomers. rsc.org This method involves a C2-selective borylation of an N-H indole, followed by a Suzuki-Miyaura coupling with an iodo-indole derivative to extend the chain. This process allows for the selective and high-yield installation of C2–C7′ linkages, affording well-defined oligomers with up to five indole units. rsc.org While this specific example uses a C2-borylated indole and a C7-iodoindole, the principle can be adapted to monomers like this compound, which could be coupled with a di-boronated indole linker to build polymeric chains.
The synthesis of such oligomers is critical for understanding the structure-property relationships in complex indole-based biomaterials like eumelanin (B1172464). By creating defined oligomeric models, researchers can probe how properties like light absorption evolve with chain length, revealing that the characteristic broad absorption of eumelanin does not arise from long, fully conjugated chains of indole subunits. rsc.org This highlights the importance of synthesizing defined oligomers to systematically study emergent properties.
Structure-Activity Relationship (SAR) Studies for in vitro Biological Probes
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds derived from the this compound scaffold. By systematically modifying the structure and assessing the impact on in vitro efficacy, researchers can develop potent and selective biological probes.
SAR studies on related 2,5-disubstituted indoles have yielded potent anticancer agents. nih.gov For example, in a series of novel derivatives, compound 3b showed high sensitivity against A549 lung cancer cells with an IC₅₀ value of 0.48 µM, while compound 2c displayed high selectivity for HepG2 liver cancer cells (IC₅₀ = 13.21 µM). nih.gov These findings indicate that the nature and position of substituents dramatically influence both the potency and the cancer cell line selectivity. The mechanism was found to involve the induction of apoptosis by inhibiting the phosphorylation of RNA polymerase II. nih.gov
In the context of G-protein coupled receptors, SAR studies of 1H-indole-2-carboxamides as CB1 receptor allosteric modulators have provided clear design rules. These studies revealed that potency was enhanced by:
A diethylamino group at the 4-position of a phenyl ring attached to the carboxamide. nih.gov
A chloro or fluoro group at the C5 position of the indole ring. nih.gov
Short alkyl groups at the C3 position of the indole ring. nih.gov The most potent compound identified (45 ) had an IC₅₀ of 79 nM, acting as a negative allosteric modulator. nih.gov
The following table summarizes key SAR findings for indole derivatives, providing a guide for the design of future biological probes based on the this compound scaffold.
| Scaffold/Series | Target | Key Favorable Substitutions | Resulting Activity | Reference |
|---|---|---|---|---|
| 2,5-Disubstituted Indoles | Anticancer (A549 cells) | Specific substitutions leading to compound 3b | IC₅₀ = 0.48 µM | nih.gov |
| 2,5-Disubstituted Indoles | Anticancer (HepG2 cells) | Specific substitutions leading to compound 2c | IC₅₀ = 13.21 µM (selective) | nih.gov |
| 1H-Indole-2-Carboxamides | CB1 Allosteric Modulator | C5-Chloro/Fluoro; C3-short alkyl; 4-diethylamino on N-phenyl | IC₅₀ = 79 nM (negative modulator) | nih.gov |
| Indole Amidinohydrazones | RXFP3 Receptor Agonist | C5-Methoxy/Cyano; C7-Methyl/Ethyl | EC₅₀ < 100 nM | nih.gov |
| Fused Pyrroles | Anti-inflammatory (COX) | N-para-substituted phenyl group | High activity, comparable to indomethacin | researchgate.net |
Computational and Theoretical Investigations of 2 Iodo 1h Indole 5 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on indole (B1671886) derivatives offer a deep understanding of their geometric and electronic properties. researchgate.netresearchgate.netresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution is influenced by the nature and position of substituents. In the case of 2-iodo-1H-indole-5-carbonitrile, the electron-withdrawing nature of the cyano group at the C5 position and the iodo group at the C2 position significantly influences the electronic properties. DFT calculations on related indole structures show that electron-withdrawing groups tend to lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. nih.gov
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Calculated Electronic Properties of a Representative Indole Derivative (Illustrative)
This table presents illustrative data for a related indole derivative to demonstrate the typical values obtained from DFT calculations, as specific data for this compound is not available in the provided search results.
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Electronegativity (χ) | 4.0 |
| Chemical Hardness (η) | 2.2 |
| Global Electrophilicity Index (ω) | 3.64 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the nitrogen atom of the indole ring and the cyano group are expected to be regions of high electron density, representing potential sites for electrophilic interaction. Conversely, the hydrogen atom attached to the indole nitrogen and the regions around the carbon atoms of the indole ring are likely to exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The iodine atom, with its ability to form halogen bonds, also represents an important feature in the electrostatic landscape of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
MD simulations of halogenated tryptophan, a related indole derivative, within enzyme active sites have been used to understand the structural basis for regioselective halogenation. nih.govacs.org These studies highlight the importance of non-covalent interactions, such as hydrogen bonds and van der Waals forces, in orienting the indole ring for specific reactions. nih.gov For this compound, MD simulations could be employed to explore its conformational flexibility, the dynamics of its interactions with solvent molecules, and its binding modes within protein targets. Such simulations are crucial for understanding its behavior in biological environments and for the rational design of probes.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties related to clinical use)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.govjournal-jop.orgnih.govphyschemres.orgsci-hub.boxeurjchem.comresearchgate.net These models are built using a set of known compounds and their measured properties to predict the properties of new, untested molecules.
For indole derivatives, QSPR models have been developed to predict various properties, including lipophilicity, solubility, and chromatographic retention times. journal-jop.orgnih.gov The descriptors used in these models can be constitutional, topological, geometrical, or electronic. For this compound, a QSPR model could predict its key physicochemical properties based on its distinct structural features, such as the presence of the iodo and cyano groups.
Table 2: Common Descriptors in QSPR Models for Indole Derivatives
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular Weight, Number of Halogen Atoms |
| Topological | Wiener Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
Reaction Mechanism Predictions and Catalytic Cycle Modeling
Computational chemistry plays a vital role in elucidating reaction mechanisms and modeling catalytic cycles. For the synthesis of this compound, understanding the mechanisms of iodination and cyanation of the indole ring is crucial.
Studies on the direct C-H functionalization of indoles have proposed various catalytic cycles involving transition metals like rhodium and iridium. acs.orgnih.govbohrium.com For instance, the C-H activation at a specific position on the indole ring can be facilitated by a directing group, followed by oxidative addition, migratory insertion, and reductive elimination steps to yield the functionalized product. acs.org
A plausible mechanism for the direct iodination of an indole at the C5 position involves the use of an iodinating agent like N-iodosuccinimide (NIS). rsc.org Computational studies can model the transition states and intermediates in such reactions, providing insights into the regioselectivity. The presence of the nitrile group at C5 in the starting material for a C2 iodination would influence the electronic density of the indole ring, thereby affecting the reaction pathway. Similarly, the mechanism of introducing the cyano group at the C5 position of a 2-iodoindole precursor could be investigated computationally to optimize reaction conditions. tezu.ernet.in
In Silico Screening for Molecular Recognition (e.g., protein binding in silico for probe design)
In silico screening, particularly molecular docking, is a widely used technique to predict the binding affinity and orientation of a small molecule within the active site of a protein. nih.govresearchgate.netijcce.ac.irnih.govacs.orgmdpi.com This method is instrumental in the design of chemical probes to study protein function.
Indole derivatives are known to be privileged scaffolds that can interact with a variety of protein targets, including kinases. nih.govresearchgate.netijcce.ac.ir For this compound, molecular docking studies could be performed against a panel of protein kinases to identify potential binding partners. The iodo group can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The cyano group can act as a hydrogen bond acceptor. These interactions, along with hydrophobic and van der Waals forces, would govern the molecular recognition of this compound by a protein. The results of such in silico screening can guide the selection of this compound for experimental validation as a chemical probe for specific biological targets.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-iodosuccinimide |
Applications of 2 Iodo 1h Indole 5 Carbonitrile in Advanced Chemical and Biological Research
Building Block in Complex Organic Synthesis
The true utility of 2-iodo-1H-indole-5-carbonitrile in organic synthesis lies in the orthogonal reactivity of its key functional groups. The carbon-iodine bond at the C2 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the precise and efficient introduction of diverse aryl, alkynyl, and vinyl substituents, thereby enabling the rapid construction of molecular complexity. Concurrently, the nitrile group at the C5 position can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various nitrogen-containing heterocycles, further expanding its synthetic potential. This dual reactivity makes it an important intermediate for creating libraries of substituted indole (B1671886) derivatives for screening in drug discovery and materials science.
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to selectively functionalize the this compound framework makes it a significant precursor for advanced pharmaceutical intermediates. The iodine atom at the C2 position can be readily displaced or used in coupling reactions to build more complex structures that are often key to modulating biological activity. The C5-carbonitrile group is a versatile handle that can be transformed into amides, tetrazoles, or other bioisosteres that are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Although specific, publicly documented examples of its direct use in the synthesis of named pharmaceutical compounds are limited, its potential is clearly demonstrated in the synthesis of analogous structures. For instance, related iodo-indole derivatives are widely used to synthesize inhibitors for targets like protein kinases, which are implicated in a range of diseases from cancer to inflammatory disorders.
Natural products containing the indole core exhibit a vast range of biological activities. However, their complexity can make them difficult to isolate in large quantities or to modify for improved properties. This compound serves as a valuable starting material for the synthesis of analogues of these natural products. Chemists can exploit the reactivity of the C-I bond to append various side chains that mimic or alter the functionality of the natural compound. The C5-nitrile group can be elaborated to replicate or modify polar interaction groups present in the parent natural product. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a natural product class, potentially leading to the discovery of new therapeutic agents with enhanced potency, selectivity, or metabolic stability.
Table 1: Key Chemical Reactions of this compound
| Reaction Type | Position | Reagents/Conditions | Outcome |
| Suzuki Coupling | C2 | Aryl/heteroaryl boronic acid, Pd catalyst, base | Forms C-C bond, introduces aryl/heteroaryl group |
| Sonogashira Coupling | C2 | Terminal alkyne, Pd/Cu catalyst, base | Forms C-C bond, introduces alkynyl group |
| Heck Coupling | C2 | Alkene, Pd catalyst, base | Forms C-C bond, introduces vinyl group |
| Nitrile Hydrolysis | C5 | Acid or base, H₂O | Converts nitrile to carboxylic acid |
| Nitrile Reduction | C5 | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Converts nitrile to primary amine |
| Cycloaddition | C5 | Azides (e.g., NaN₃) | Forms a tetrazole ring |
Development of Fluorescent Probes and Chemical Sensors
The indole scaffold is inherently fluorescent, and its photophysical properties can be finely tuned by the introduction of various substituents. While specific research detailing this compound as a fluorescent probe is not extensively documented, the principles of molecular design suggest its high potential in this area. The electron-withdrawing nature of the C5-carbonitrile group, combined with the ability to introduce extended π-systems at the C2 position via cross-coupling reactions, could lead to compounds with significant Stokes shifts and high quantum yields. Such molecules could be designed to act as sensors where binding to a specific analyte (e.g., a metal ion or a biomolecule) would modulate the electronic structure of the indole core, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
Application in Supramolecular Chemistry and Self-Assembly
In supramolecular chemistry, non-covalent interactions are used to construct large, well-ordered assemblies. The this compound molecule possesses several features that make it an interesting candidate for such applications. The iodine atom at the C2 position is a potent halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state, forming predictable and robust crystalline structures. Furthermore, the N-H group of the indole ring can act as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. This combination of a halogen bond donor and hydrogen bonding sites could be exploited to direct the self-assembly of the molecule into complex, functional supramolecular architectures such as tapes, sheets, or porous frameworks.
Integration into Material Science Research
The unique combination of a modifiable indole core and polar functional groups makes this compound a building block of interest for materials science. The ability to create extended, π-conjugated systems through reactions at the C2 position is central to this application.
Indole derivatives are being actively investigated for their potential use in organic electronics. The π-electron-rich nature of the indole ring system provides a basis for charge transport, a key requirement for a semiconductor. By using this compound as a building block, researchers can synthesize larger, planar, and highly conjugated molecules through iterative cross-coupling reactions. These materials could potentially be used as the active layer in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) cells. The C5-nitrile group can influence the material's electron affinity and packing in the solid state, which are critical parameters for tuning the performance of electronic devices. While direct application of the title compound itself is not yet established, its role as a precursor to such advanced materials is an active area of research.
Functional Polymers and Nanosystems
While direct studies detailing the incorporation of this compound into functional polymers and nanosystems are not extensively documented, the inherent reactivity of its structure provides a strong basis for its potential in this field. The presence of the iodo group at the 2-position of the indole ring is particularly significant, as it serves as a versatile handle for various cross-coupling reactions. These reactions are fundamental in the synthesis of polymers and the functionalization of nanomaterials.
The carbon-iodine bond in aryl iodides like this compound is amenable to forming new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions. mdpi.com This reactivity allows the molecule to act as a monomer or a functionalizing agent in the construction of advanced materials.
Potential Polymerization and Functionalization Reactions:
| Coupling Reaction | Reactant Partner | Resulting Linkage | Potential Application in Materials Science |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | C-C (Biaryl or vinyl) | Synthesis of conjugated polymers with tailored electronic and optical properties for use in organic electronics (OLEDs, OPVs). |
| Sonogashira Coupling | Terminal alkynes | C-C (Alkynyl) | Creation of rigid, linear polymer backbones, leading to materials with unique photophysical properties or for the construction of molecular wires. mdpi.com |
| Heck Coupling | Alkenes | C-C (Vinylene) | Introduction of vinylene linkages into a polymer chain, influencing the polymer's conformation and electronic properties. mdpi.com |
| Stille Coupling | Organostannanes | C-C | Formation of complex polymer architectures under mild conditions. mdpi.com |
| Buchwald-Hartwig Amination | Amines | C-N | Functionalization of polymers and nanosystems with amine-containing groups to modulate solubility, biocompatibility, or to introduce new reactive sites. |
The indole nucleus itself, along with the cyano group, can impart specific properties to the resulting polymers or nanosystems. The indole moiety is known for its electron-rich nature and its ability to participate in hydrogen bonding and π-stacking interactions, which can influence the self-assembly and morphological characteristics of materials. The nitrile group can be a site for further chemical modification or can contribute to the material's polarity and thermal stability.
The incorporation of such functionalized indole derivatives can lead to the development of:
Conductive Polymers: Where the indole ring contributes to the delocalized π-system necessary for charge transport.
Sensing Materials: Where the specific binding properties of the indole or cyano group can be exploited for the detection of analytes.
Biocompatible Materials: For applications in drug delivery or tissue engineering, leveraging the prevalence of the indole scaffold in biological systems.
Although direct examples are yet to be widely published, the synthetic versatility of this compound makes it a promising building block for the future development of sophisticated functional polymers and nanosystems.
Role in Mechanistic Enzymology and Receptor Binding Studies (in vitro only, focusing on molecular mechanism)
The indole-carbonitrile scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are actively investigated for their interactions with various enzymes and receptors. While in-vitro studies specifically on this compound are limited in public literature, research on closely related indole-carbonitrile compounds provides significant insights into its potential role in mechanistic enzymology and receptor binding studies.
The primary area of investigation for indole-carbonitrile derivatives has been as protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) Inhibition:
A notable target for indole-carbonitriles is the Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). researchgate.netnih.gov This enzyme is linked to conditions like Down syndrome and Alzheimer's disease. nih.gov Fragment-based drug design approaches have utilized substituted indole-3-carbonitriles to develop potent and selective DYRK1A inhibitors. researchgate.netnih.gov
The molecular mechanism of inhibition often involves the formation of specific interactions within the ATP-binding pocket of the kinase. The indole ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The substituents on the indole ring, such as the iodo and cyano groups in this compound, play a crucial role in modulating binding affinity and selectivity.
The Cyano Group: The nitrile functionality can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site.
The Iodo Group: The iodine atom can form halogen bonds, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. researchgate.net It can also occupy hydrophobic pockets within the enzyme's active site, thereby enhancing binding affinity. researchgate.net
Molecular docking studies on similar indole-3-carbonitriles have shown that the halogen atom can interact with a water molecule in the active site of DYRK1A, contributing to the binding energy. researchgate.net
Research Findings on Related Indole-Carbonitrile Kinase Inhibitors:
| Compound Class | Target Kinase | Key Findings | Reference |
| 7-Chloro-1H-indole-3-carbonitrile derivatives | DYRK1A, CLK1 | Identified novel inhibitors with double-digit nanomolar IC50 values against DYRK1A. The starting fragment showed micromolar inhibition. | researchgate.netnih.gov |
| 2-Phenyl-indole-3-carbonitrile derivatives | DYRK1A | Docking studies predicted favorable binding modes, with the halogen at position 7 forming key interactions. | researchgate.net |
These studies underscore the potential of this compound as a scaffold for developing specific enzyme inhibitors. In-vitro assays, such as kinase activity assays and radioligand binding assays, would be essential to determine its specific inhibitory profile and to elucidate the precise molecular interactions driving its activity. The compound could serve as a valuable tool for probing the structure and function of enzyme active sites and for understanding the principles of molecular recognition.
Current Challenges and Future Directions in 2 Iodo 1h Indole 5 Carbonitrile Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized indoles often involves multi-step processes that may utilize harsh reagents or expensive metal catalysts. researchgate.net For instance, the iodination of indole (B1671886) rings can be achieved via electrophilic aromatic substitution using iodine in the presence of a base like potassium hydroxide (B78521) in DMF. mdpi.comresearchgate.net The introduction of the nitrile group can be accomplished through methods like the dehydration of an amide using reagents such as phosphorus oxychloride. nih.govresearchgate.net
A significant challenge lies in improving the efficiency and sustainability of these routes. Current methodologies can suffer from drawbacks such as the use of stoichiometric, toxic reagents, and the generation of significant waste. The reliance on palladium-catalyzed reactions for subsequent modifications, while powerful, adds to the cost and potential for heavy metal contamination in final products. nih.govmdpi.com
Future research is focused on several key areas to overcome these limitations:
Green Chemistry Approaches: There is a growing need to replace hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally benign alternatives. researchgate.net Methodologies that utilize catalytic amounts of acid or operate in greener media such as methanol/water mixtures are being explored for indole synthesis. researchgate.net
Catalytic C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical route to substituted indoles, avoiding the need for pre-functionalized starting materials.
Electrochemical Methods: Electrosynthesis presents a sustainable alternative, often eliminating the need for chemical oxidants or reductants. organic-chemistry.org Metal-free electrochemical intramolecular amination, mediated by iodine, has been shown to produce indole derivatives, showcasing a promising direction for cleaner synthesis. organic-chemistry.org
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.
Exploration of Novel Reactivity Patterns
The reactivity of 2-Iodo-1H-indole-5-carbonitrile is dominated by the versatile carbon-iodine bond, which serves as a handle for a wide array of cross-coupling reactions. The indole nucleus itself is an electron-rich heterocycle with known reactivity, particularly at the C3 position. nih.gov The interplay between the iodo, cyano, and indole functionalities provides a rich landscape for chemical exploration.
The primary utility of the C-I bond is in forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Studies on analogous compounds like 1-benzyl-3-iodo-1H-indole-2-carbonitrile demonstrate the successful application of several key transformations. nih.govmdpi.comnih.gov These reactions provide access to a vast diversity of substituted indoles. nih.govmdpi.com
| Reaction Name | Reagents/Catalyst | Bond Formed | Resulting Structure |
| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | C-C (sp²) | Aryl or vinyl substituted indole |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | C-C (sp) | Alkynyl-substituted indole |
| Heck Coupling | Alkenes, Pd catalyst, Base | C-C (sp²) | Alkenyl-substituted indole |
| Stille Coupling | Organostannanes, Pd catalyst | C-C (sp²) | Aryl, vinyl, or alkyl substituted indole |
Future research directions aim to move beyond these established methods to explore novel reactivity:
Umpolung Reactivity: Investigating methods to reverse the normal electrophilic character of the indole ring could open new synthetic pathways. nih.gov The generation of highly reactive intermediates like indolynes from iodo-indole precursors allows the indole ring to be attacked by nucleophiles, a reversal of its typical reactivity. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for generating radical intermediates, potentially enabling new types of bond formations at the C-I position or elsewhere on the indole scaffold that are not accessible through traditional thermal methods.
Nitrile Group Transformations: While the C-I bond is a primary focus, the 5-carbonitrile group is also a versatile functional handle. Future work could explore its selective reduction to amines, hydrolysis to carboxylic acids, or its participation in cycloaddition reactions to build fused heterocyclic systems.
Expansion of Application Domains in Advanced Materials and Chemical Biology (non-clinical)
While indole derivatives are widely recognized for their roles in medicinal chemistry, the unique structure of this compound makes it a promising candidate for applications in materials science and as a tool in chemical biology, outside of direct clinical use. nih.gov
Advanced Materials: The indole core is an aromatic, electron-rich system. By strategically modifying the scaffold through its iodo and nitrile functionalities, it is possible to tune its electronic and photophysical properties. This opens potential applications in:
Organic Electronics: Functionalized indoles can serve as building blocks for organic semiconductors, dyes for dye-sensitized solar cells (DSSCs), or organic light-emitting diodes (OLEDs). The ability to introduce diverse substituents via cross-coupling allows for the systematic tuning of HOMO/LUMO energy levels.
Sensors: The indole NH group can act as a hydrogen-bond donor, and the π-system can interact with various analytes. By attaching chromophores or fluorophores, derivatives of this compound could be developed as fluorescent probes for detecting specific ions or molecules.
Chemical Biology: Chemical biology utilizes small molecules to study and manipulate biological systems. nikon.com this compound can serve as a versatile scaffold for creating such molecular tools:
Bioconjugation: The C-I bond provides a site for coupling the indole core to biomolecules. For example, through a Sonogashira coupling with an alkyne-modified amino acid or fluorescent dye, the indole moiety can be incorporated into peptides or used to label proteins.
Molecular Probes: The indole scaffold is a common feature in molecules that interact with proteins. nih.gov By synthesizing libraries of derivatives based on this compound, researchers can perform phenotypic screens to identify molecules that perturb specific cellular processes, helping to elucidate biological pathways without a therapeutic goal. nikon.com
Fragment-Based Screening: As a small, functionalized heterocycle, it is an ideal candidate for fragment-based approaches to identify binding partners. The iodo and nitrile groups provide vectors for elaborating the fragment into a higher-affinity ligand once a protein target has been identified.
Advanced Characterization Techniques for Complex Systems
The structural elucidation of this compound and its derivatives relies on a standard suite of analytical techniques. However, as this building block is incorporated into more complex systems, advanced characterization methods become essential for a complete understanding of structure and function.
Standard characterization for this molecule and its direct derivatives would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the core structure and confirm the position of substituents. nih.govmdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. nih.govmdpi.com
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C≡N stretch of the nitrile and the N-H bond of the indole. researchgate.net
| Property | Predicted Data |
| Molecular Formula | C₉H₅IN₂ |
| Molecular Weight | 268.05 g/mol |
| ¹³C NMR | Expected peaks for 9 carbons, including low-field aromatic carbons, a carbon attached to iodine, and the nitrile carbon. |
| ¹H NMR | Expected signals for 5 protons in the aromatic region, including the indole N-H proton. |
| IR Spectroscopy | Characteristic C≡N stretch (~2220-2240 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹). |
For more complex systems derived from this compound, future research will increasingly rely on:
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline derivatives. It provides invaluable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the properties of materials or how a molecule interacts with a biological target. mdpi.com
2D NMR Spectroscopy: For larger, more complex molecules synthesized from this precursor, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced 2D techniques like COSY, HSQC, and HMBC are necessary to unambiguously assign all proton and carbon signals and confirm connectivity.
Solid-State NMR (ssNMR): When derivatives are insoluble or non-crystalline materials (e.g., polymers or coordination complexes), ssNMR is a powerful tool for probing structure, conformation, and dynamics in the solid state.
Bridging Experimental and Computational Methodologies
The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating research. For a molecule like this compound, computational methods can provide deep insights that guide experimental design and help interpret complex results.
Predicting Reactivity and Selectivity:
Computational studies, particularly using Density Functional Theory (DFT), can be employed to model reaction mechanisms. For example, in cross-coupling reactions, DFT can help predict the most favorable catalytic cycle and rationalize observed yields and side products.
In systems with multiple reactive sites, computational models can predict regioselectivity. For instance, in nucleophilic additions to related indolyne intermediates, calculations of distortion energies have been used to successfully predict which carbon of the aryne is preferentially attacked, a model that could be applied to reactions of this compound. nih.gov
Interpreting Spectroscopic and Structural Data:
DFT calculations are increasingly used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing calculated spectra with experimental data can provide greater confidence in structural assignments.
In the study of a new polymorph of a related indole derivative, DFT calculations were used to support the structural and spectroscopic data obtained experimentally from X-ray diffraction and IR spectroscopy. mdpi.com This synergy is critical for understanding the subtle intermolecular forces that govern solid-state structures.
Designing Novel Materials and Probes:
Computational screening can be used to predict the electronic properties (e.g., HOMO/LUMO levels, band gaps) of a virtual library of derivatives before committing to their synthesis. This allows researchers to prioritize candidates with the most promising characteristics for applications in materials science.
Molecular docking simulations can predict how derivatives might bind to a protein target, guiding the design of more potent and selective chemical biology tools.
The future of research on this compound will benefit greatly from a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-iodo-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions at the indole scaffold. For iodination, electrophilic substitution at the C2 position of indole derivatives is common, using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via TLC or HPLC. Characterization of intermediates (e.g., indole-5-carbonitrile precursors) using H/C NMR and FTIR ensures regioselectivity and purity .
Q. How can researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Due to the iodine substituent’s sensitivity to light and moisture, storage in amber vials under inert gas (argon/nitrogen) at -20°C is recommended. Handling requires PPE (gloves, lab coat) and a fume hood to avoid inhalation. Waste disposal should follow institutional protocols for halogenated organics, with neutralization of acidic byproducts before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H NMR identifies proton environments (e.g., indole NH at ~δ 11 ppm), while C NMR confirms nitrile (C≡N, ~δ 110–120 ppm) and iodine-induced deshielding.
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (iodine has a distinct I peak).
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves regiochemistry and molecular packing .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?
- Methodological Answer : SHELXL refines structures using least-squares minimization against Fo² data. Challenges include:
- Disorder : Iodine’s high electron density may cause anisotropic displacement parameter artifacts. Apply restraints (e.g., SIMU/DELU) to stabilize refinement.
- Hydrogen Bonding : Indole NH often forms H-bonds with nitrile groups; use DFIX to constrain bond distances. Validate refinement with R1/wR2 convergence (<5% divergence) and check for overfitting using the GooF (S) parameter .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Contradictions may arise from solvent effects, catalyst loading, or competing side reactions. Systematic studies should:
- Vary Catalysts : Test Pd(0) vs. Pd(II) complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂) in Suzuki-Miyaura couplings.
- Monitor Byproducts : Use GC-MS or LC-MS to detect dehalogenation or nitrile hydrolysis.
- Theoretical Modeling : DFT calculations (e.g., Gaussian) can predict transition states and explain steric/electronic effects of the iodine substituent .
Q. How can computational models predict the electronic effects of the iodine substituent on the indole ring’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to quantify iodine’s electron-withdrawing effect. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between iodine’s σ* orbitals and the indole π-system. Solvent effects (PCM model) and basis sets (e.g., 6-311+G(d,p)) improve accuracy .
Q. What methodological frameworks integrate this compound into studies of indole-based pharmacophores?
- Methodological Answer : Combine SAR (Structure-Activity Relationship) studies with biophysical assays:
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- In Vitro Testing : Assess cytotoxicity (MTT assay) and selectivity (kinase profiling).
- Metabolic Stability : Track iodine’s impact via microsomal incubation (LC-MS quantification of parent compound degradation) .
Data Analysis and Theoretical Integration
Q. How do ontological and epistemological perspectives shape research design for studying this compound’s properties?
- Methodological Answer : A realist ontology assumes the compound’s properties exist independently of observation, guiding hypothesis-driven experiments (e.g., crystallography). Constructivist approaches may explore how synthetic pathways are interpreted across research cultures. Mixed-methods designs (e.g., combining XRD data with qualitative interviews) address both material and social dimensions of research .
Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?
- Methodological Answer : Multivariate ANOVA identifies significant factors (e.g., temperature, catalyst). For non-normal distributions, non-parametric tests (Kruskal-Wallis) compare yield medians across conditions. Machine learning (Python’s scikit-learn) can predict optimal conditions via regression trees .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
